molecular formula C18H16N2 B3402301 (E)-1-allyl-2-styryl-1H-benzo[d]imidazole CAS No. 1053058-98-2

(E)-1-allyl-2-styryl-1H-benzo[d]imidazole

Cat. No. B3402301
CAS RN: 1053058-98-2
M. Wt: 260.3 g/mol
InChI Key: PSJBFJFJHQWDNF-OUKQBFOZSA-N
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Description

Imidazole is a planar five-member heterocyclic ring system with three carbon and two nitrogen atoms. The two nitrogen atoms are arranged in the 1st and 3rd positions . It is a constituent of several important natural products, including purine, histamine, histidine, nucleic acid, and others . It is also present in the structure of many natural or synthetic drug molecules .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their wide range of applications. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction proceeds via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

Imidazole is a highly polar compound due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton . The molecule’s conjugated structure and aromaticity make it exceptionally stable .


Chemical Reactions Analysis

Imidazole derivatives have been used in various chemical reactions. For instance, they have been used as sirtuin regulators due to their ability to interact with the binding site and modulate their activity . Additionally, imidazole can enhance the catalytic activity by incorporating the nitrogen atoms into the coordination sphere, which may assist the hydrogen transfer during the catalysis .


Physical And Chemical Properties Analysis

Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton . The molecule’s conjugated structure and aromaticity make it exceptionally stable .

Mechanism of Action

While the specific mechanism of action for “(E)-1-allyl-2-styryl-1H-benzo[d]imidazole” is not available, imidazole derivatives have been known to interact with various biological targets. For instance, some imidazole derivatives work by inhibiting the production of a substance called ergosterol, an essential component of fungal cell membranes .

Safety and Hazards

Imidazole can be harmful if swallowed and may cause severe skin burns and eye damage. It may also damage fertility or the unborn child .

Future Directions

Imidazole derivatives continue to be a focus of research due to their wide range of applications. Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . Additionally, the exploration of new biological targets and the development of imidazole derivatives with improved pharmacokinetic properties are potential future directions .

properties

IUPAC Name

2-[(E)-2-phenylethenyl]-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h2-13H,1,14H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJBFJFJHQWDNF-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-allyl-2-styryl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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